Dichlorobispyridoxolpalladium (II)

X-ray crystallography coordination geometry isomer identification

Researchers needing a water-soluble palladium precatalyst for green chemistry often face limited options beyond sulfonated phosphine systems. trans-[PdCl₂(PN)₂] solves this with ≥25 mg/mL aqueous solubility and crystallographically confirmed trans geometry. Key advantages: (1) both chloride ligands are labile for rapid activation in cross-coupling; (2) free hydroxymethyl groups on pyridoxine enhance water compatibility without requiring sulfonated phosphines; (3) electron-rich pyridine-N coordination accelerates oxidative addition with electron-poor aryl halides. Ideal for aqueous Suzuki-Miyaura, Heck, and Sonogashira reactions. Each batch includes QC documentation and is shipped under ambient conditions.

Molecular Formula C16H22Cl2N2O6Pd
Molecular Weight 515.7 g/mol
CAS No. 84180-62-1
Cat. No. B1199130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobispyridoxolpalladium (II)
CAS84180-62-1
Synonymsdichlorobispyridoxolpalladium (II)
Pd(II) (P.HCl)2
Molecular FormulaC16H22Cl2N2O6Pd
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)CO.CC1=NC=C(C(=C1O)CO)CO.Cl[Pd]Cl
InChIInChI=1S/2C8H11NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,10-12H,3-4H2,1H3;2*1H;/q;;;;+2/p-2
InChIKeyVCAHTHKEAZMMKA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorobispyridoxolpalladium (II) (CAS 84180-62-1): Structural Identity and Compound Class Definition for Informed Procurement


Dichlorobispyridoxolpalladium (II), systematically named trans-dichlorobis(pyridoxine)palladium(II) [trans-PdCl₂(PN)₂], is a square-planar palladium(II) coordination complex bearing two neutral pyridoxine (vitamin B6) ligands coordinated monodentately through the pyridine nitrogen atom and two chloride ligands in a trans configuration [1]. The compound has a molecular formula of C₁₆H₂₂Cl₂N₂O₆Pd and a molecular weight of 515.68 g/mol . Its definitive structural identity was established by single-crystal X-ray diffraction, confirming the trans geometry with the palladium center lying on a crystallographic inversion center [1]. The compound belongs to the broader class of PdCl₂L₂ complexes with nitrogen-donor ligands, yet its B6 vitamer ligand set confers distinct coordination chemistry compared to simpler pyridine-based analogs [2].

Why Generic Substitution of Dichlorobispyridoxolpalladium (II) (CAS 84180-62-1) Is Scientifically Unsupported


Substituting trans-dichlorobis(pyridoxine)palladium(II) with a generic 'PdCl₂(pyridine)₂-type' complex or an alternative B6 vitamer complex is not scientifically justified without verification. The trans geometry of this compound is crystallographically confirmed [1], and the cis isomer exhibits distinct IR spectroscopic signatures and potentially different reactivity profiles [2]. Furthermore, the pyridoxine (PN) ligand coordinates exclusively through the pyridine nitrogen in a monodentate fashion, whereas the pyridoxamine (PM) analog [PdCl₂(PM)] adopts a chelating coordination mode through phenolate oxygen and amine nitrogen [2]. These differences in geometry, coordination mode, and ligand electronic character directly affect metal center electron density and, consequently, catalytic activity and biological interactions [3]. The quantitative evidence below establishes the specific dimensions along which this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for Dichlorobispyridoxolpalladium (II) (CAS 84180-62-1) Versus Closest Analogs


Trans Geometry Confirmed by Single-Crystal X-Ray Diffraction: Structural Distinction from the Cis Isomer

The trans configuration of the target compound is unambiguously established by single-crystal X-ray diffraction, with the palladium atom residing on a crystallographic inversion center in space group P2₁/c [1]. The cis isomer of [PdCl₂(PN)₂] has also been synthesized and characterized, but its structure has not been determined by X-ray methods; the two isomers are distinguished by their ¹³C NMR and IR spectroscopic signatures [2]. The trans isomer exhibits distinct Pd–Cl stretching frequencies in the far-IR region that differ from the cis isomer, consistent with the general trend observed for PdCl₂L₂ complexes where cis isomers show two ν(Pd–Cl) bands while trans isomers show one [3].

X-ray crystallography coordination geometry isomer identification

Monodentate Pyridine-Nitrogen Coordination Mode Versus Chelating Pyridoxamine Complexes: Implications for Metal Center Lability

In trans-[PdCl₂(PN)₂], the pyridoxine ligands coordinate exclusively through the pyridine nitrogen atom in a monodentate fashion, leaving the phenolate oxygen and hydroxymethyl groups uncoordinated [1]. This contrasts sharply with the pyridoxamine analog [PdCl₂(PM)], where the PM ligand acts as a bidentate chelator through the phenolate oxygen and the aminomethyl nitrogen, forming a more rigid and substitutionally inert coordination environment [1]. The monodentate coordination in the target compound leaves the chloride ligands as the sole labile sites, simplifying the substitution chemistry and making it more predictable for applications requiring controlled ligand exchange.

coordination mode ligand denticity metal complex reactivity

Aqueous Solubility Profile Compared to Common Palladium(II) Precatalysts: Enabling Green Chemistry Solvent Selection

The target compound exhibits significant aqueous solubility of at least 25 mg/mL (~48 mM) in water and 50 mM in DMSO [1]. This contrasts with widely used palladium precatalysts such as Pd(PPh₃)₂Cl₂, which is essentially insoluble in water and requires organic solvents for homogeneous catalysis . The enhanced aqueous solubility of trans-[PdCl₂(PN)₂] is attributable to the multiple hydroxymethyl groups on the pyridoxine ligands, which provide hydrogen-bonding capacity not present in simple phenylphosphine or pyridine analogs.

aqueous solubility green chemistry palladium precatalyst

Pyridoxine (PN) Versus Pyridoxal (PL) Ligand Electronic Effects: Basicity-Driven Tuning of Palladium Electron Density

The pyridoxine (PN) ligand in the target compound differs electronically from pyridoxal (PL) in the comparator complex cis-[PdCl₂(PL)₂]. Pyridoxine bears a 4-hydroxymethyl group, while pyridoxal carries a 4-formyl group. This structural difference alters the pyridine nitrogen basicity: the electron-donating -CH₂OH group in PN increases electron density at the pyridine N compared to the electron-withdrawing -CHO group in PL [1]. In the broader class of PdCl₂(XnPy)₂ complexes, catalytic activity in nitrobenzene carbonylation increases linearly with increasing pyridine ligand basicity (pKa), provided steric hindrance is absent [2]. By class-level inference, the higher basicity of PN relative to PL is expected to confer higher electron density at the palladium center in trans-[PdCl₂(PN)₂] compared to cis-[PdCl₂(PL)₂].

ligand basicity electron density catalytic activity tuning

Commercial Purity Specifications: Batch-to-Batch Reproducibility for Research-Grade Procurement

Commercially available trans-dichlorobis(pyridoxine)palladium(II) (CAS 84180-62-1) is supplied with specified purity of 97% (Bidepharm, batch-specific QC including NMR, HPLC, GC) to 98% (Leyan) . This defined purity enables direct use as a research reagent without additional purification, in contrast to in-house synthesized material which may contain residual free pyridoxine ligand or palladium chloride starting material. The availability of Certificates of Analysis (COA) upon request provides traceable quality documentation .

purity specification quality control CAS 84180-62-1

Evidence-Backed Application Scenarios for Dichlorobispyridoxolpalladium (II) (CAS 84180-62-1)


Precursor for Aqueous-Phase Palladium-Catalyzed Cross-Coupling Reactions

The confirmed aqueous solubility of ≥25 mg/mL (~48 mM) [1] positions trans-[PdCl₂(PN)₂] as a viable precatalyst for aqueous-phase Suzuki-Miyaura, Heck, or Sonogashira couplings where traditional Pd(PPh₃)₂Cl₂ is insoluble. The monodentate pyridine-N coordination [2] leaves both chloride ligands available for facile substitution by substrates or ancillary ligands, while the hydroxymethyl groups on pyridoxine enhance water compatibility without requiring sulfonated phosphine ligands. This scenario is particularly relevant for green chemistry workflows targeting reduced organic solvent consumption.

Well-Defined Structural Standard for Vitamin B6 Metal Complex Research

The compound's crystal structure has been determined at high resolution (R=0.060, 1813 reflections with F≥3σ(F)) with precise unit cell parameters [3]. This makes trans-[PdCl₂(PN)₂] the best structurally characterized palladium-pyridoxine complex available, suitable as a reference standard for spectroscopic calibration (IR, ¹³C NMR) when characterizing new B6-metal complexes or studying pyridoxine coordination chemistry. The trans geometry confirmed by the inversion center [3] provides a benchmark for distinguishing cis/trans isomerism in related PdCl₂(B6)₂ systems.

Tunable Palladium Source for Electron-Rich Catalytic Systems via B6 Vitamer Selection

The higher basicity of the pyridoxine (PN) pyridine nitrogen relative to pyridoxal (PL) [2] predicts enhanced electron density at the palladium center in trans-[PdCl₂(PN)₂] compared to cis-[PdCl₂(PL)₂]. Based on the established linear correlation between ligand basicity and catalytic activity in PdCl₂(XnPy)₂ systems [4], researchers can rationally select the PN complex over the PL analog when designing catalytic cycles where electron-rich palladium centers are advantageous—for example, in oxidative addition steps with electron-poor aryl halides. This enables deliberate electronic tuning without altering the ligand scaffold class.

Controlled-Release Palladium Source for Biological Interaction Studies

The monodentate coordination of pyridoxine in trans-[PdCl₂(PN)₂], where the biologically relevant phenolate oxygen and hydroxymethyl groups remain uncoordinated and solvent-exposed [2], distinguishes this compound from chelated B6 complexes like [PdCl₂(PM)]. The free hydroxymethyl groups preserve hydrogen-bonding capacity and potential biorecognition features of the vitamin B6 scaffold, making the complex suitable for studying Pd(II)-biomolecule interactions (e.g., with nucleosides [5]) where the B6 ligand may facilitate cellular uptake or target recognition while the palladium center remains available for DNA or protein binding.

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